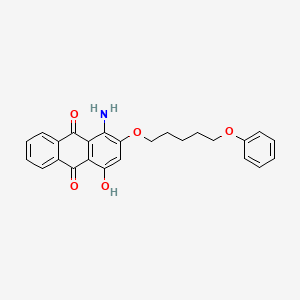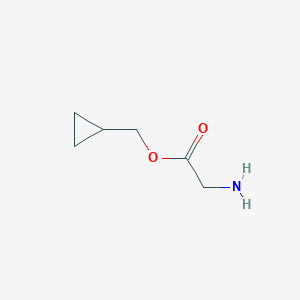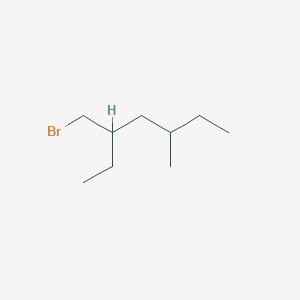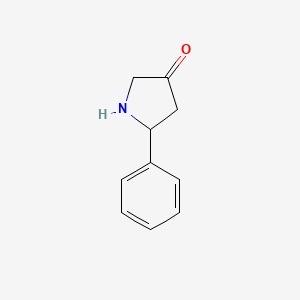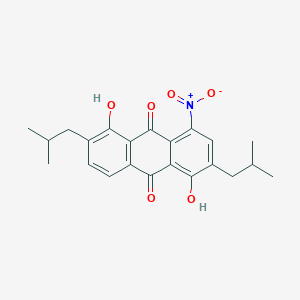
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the anthracene ring.
Alkylation: Addition of the 2-methylpropyl groups.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of substituents on the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学研究应用
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving anthraquinones.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of dyes and pigments.
作用机制
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its chemical structure and the biological system . For example, anthraquinones are known to interact with DNA and enzymes involved in oxidative stress.
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone: Known for its use in dyes.
2-Methyl-1,4-naphthoquinone: Used in vitamin K synthesis.
4-Nitroanthraquinone: Used in the production of pigments.
Uniqueness
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione is unique due to its specific substituents, which may impart distinct chemical and physical properties compared to other anthraquinones.
属性
CAS 编号 |
110037-65-5 |
|---|---|
分子式 |
C22H23NO6 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
1,5-dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H23NO6/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23(28)29)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8H2,1-4H3 |
InChI 键 |
JEBVWXUCXLPKHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CC(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


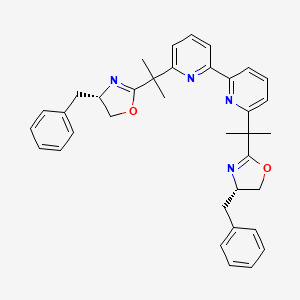

![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)

![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
